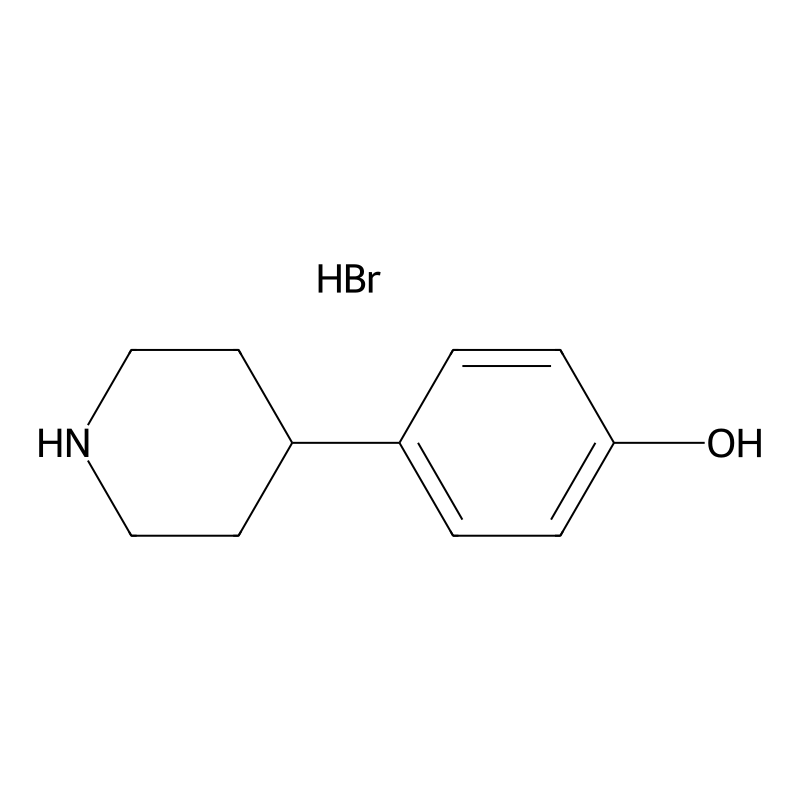

4-(Piperidin-4-yl)phenol hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry and Drug Discovery

Scientific Field: Medicinal chemistry and pharmacology.

Summary: Researchers investigate the compound’s potential as a drug candidate.

Methods: Synthesis of 4-(Piperidin-4-yl)phenol hydrobromide and subsequent biological assays to assess its pharmacological properties.

Results: Quantitative data on binding affinity, cellular activity, and potential therapeutic applications.

4-(Piperidin-4-yl)phenol hydrobromide is a chemical compound with the molecular formula C₁₁H₁₆BrNO and a molecular weight of 258.15 g/mol. It is characterized by the presence of a piperidine ring attached to a phenolic structure, which contributes to its unique chemical properties. The compound is soluble in water and exhibits high gastrointestinal absorption, making it suitable for various biological applications .

This compound is known for its potential as a pharmacological agent, particularly in neuropharmacology due to its ability to interact with neurotransmitter systems. Its structure includes two hydrogen bond donors and two acceptors, which may influence its biological interactions .

The chemical behavior of 4-(Piperidin-4-yl)phenol hydrobromide can be analyzed through various reactions typical of phenolic compounds and amines. It can undergo:

- Nucleophilic substitution: The bromide ion can be displaced by nucleophiles due to the presence of the phenolic hydroxyl group.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Oxidation: The phenolic hydroxyl group may be oxidized to form quinones under specific conditions.

These reactions are significant for synthesizing derivatives that may enhance its pharmacological properties or alter its solubility and bioavailability .

The synthesis of 4-(Piperidin-4-yl)phenol hydrobromide typically involves several steps:

- Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Phenolic hydroxylation: The introduction of the hydroxyl group at the para position can be accomplished using electrophilic aromatic substitution techniques.

- Hydrobromide salt formation: The final step involves reacting the base form of 4-(Piperidin-4-yl)phenol with hydrobromic acid to yield the hydrobromide salt.

These methods can vary based on available reagents and desired purity levels .

The applications of 4-(Piperidin-4-yl)phenol hydrobromide span various fields:

- Pharmaceuticals: Due to its potential as a drug metabolizing enzyme inhibitor, it may be used in drug formulation studies.

- Research: Investigations into its interaction with neurotransmitter systems could provide insights into neuropharmacology.

- Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules or pharmaceutical agents .

Studies on 4-(Piperidin-4-yl)phenol hydrobromide's interactions primarily focus on its metabolic pathways and enzyme inhibition profiles. It is identified as a substrate for P-glycoprotein, indicating that it may influence drug transport across cellular membranes. Understanding these interactions is crucial for predicting how this compound behaves in biological systems and its potential side effects when co-administered with other drugs .

Several compounds share structural similarities with 4-(Piperidin-4-yl)phenol hydrobromide, each exhibiting unique properties:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 2-(Piperidin-4-yl)phenol hydrochloride | 1616370-88-7 | 0.89 |

| 3-(Piperidin-1-ylmethyl)phenol | 73279-04-6 | 0.77 |

| 4-(3-Methoxybenzyl)piperidine hydrochloride | 149986-58-3 | 0.87 |

| 3-(3-Methoxyphenyl)pyrrolidine | 38175-35-8 | 0.81 |

These compounds differ primarily in their substituents on the phenolic ring or piperidine structure, leading to variations in their biological activity and pharmacological profiles. For instance, while some may have enhanced solubility or different metabolic pathways, others might exhibit distinct therapeutic effects .

4-(Piperidin-4-yl)phenol hydrobromide is characterized by its molecular formula C₁₁H₁₆BrNO and a molecular weight of 258.15 daltons. The compound exists as a hydrobromide salt, which significantly enhances its water solubility and chemical stability compared to the free base form. The systematic name for this compound follows International Union of Pure and Applied Chemistry nomenclature guidelines, with alternative designations including 4-(4-piperidinyl)phenol hydrobromide and phenol, 4-(4-piperidinyl)-, hydrobromide.

The chemical structure incorporates a six-membered piperidine ring directly attached to the para position of a phenol ring. This structural arrangement creates a rigid yet flexible molecular framework that is conducive to various chemical modifications and biological interactions. The hydrobromide salt formation occurs through protonation of the nitrogen atom in the piperidine ring, resulting in enhanced aqueous solubility characteristics that are particularly valuable for pharmaceutical applications.

Table 1: Physical and Chemical Properties of 4-(Piperidin-4-yl)phenol Hydrobromide

The nomenclature of this compound reflects its structural components, with the prefix "4-(piperidin-4-yl)" indicating the position and nature of the piperidine substitution on the phenol ring. Various chemical databases and suppliers utilize different but equivalent naming conventions, including depositor-supplied synonyms such as 4-(4-piperidyl)phenol hydrobromide and 4-piperidin-4-ylphenol hydrobromide. These naming variations underscore the compound's recognition across different scientific and commercial contexts while maintaining chemical accuracy and clarity.

Historical Development in Organic Synthesis

The development of synthetic methodologies for 4-(piperidin-4-yl)phenol hydrobromide and related piperidinyl phenol derivatives has evolved significantly over the past several decades, reflecting advances in organic synthesis techniques and medicinal chemistry applications. Historical synthetic approaches to piperidinyl phenol compounds have generally involved multi-step procedures that require careful protection and deprotection strategies to achieve the desired selectivity and yield.

Early synthetic methodologies for related compounds, such as 4-piperidin-4-yl-benzene-1,3-diol, involved complex six-step procedures that included multiple protection and deprotection cycles. These traditional approaches often utilized 2,4-dihydroxy bromobenzene as starting material and required cryogenic conditions at negative seventy-eight degrees Celsius, making industrial-scale production challenging and economically unfavorable. The synthetic complexity of these early methods highlighted the need for more efficient and streamlined approaches to access piperidinyl phenol scaffolds.

Contemporary synthetic developments have focused on simplifying these procedures and reducing the number of synthetic steps required. Recent innovations in the synthesis of related piperidinyl benzene compounds have demonstrated that two-step synthetic pathways can be achieved using resorcinol as a starting material, which offers significant economic advantages compared to traditional brominated starting materials. These modern approaches utilize room temperature conditions and avoid the need for cryogenic steps, making them more suitable for large-scale industrial production.

Table 2: Evolution of Synthetic Approaches for Piperidinyl Phenol Compounds

The development of piperidinyl thiazole isoxazoline compounds has also contributed to the broader understanding of synthetic strategies for piperidine-containing phenolic compounds. Research has demonstrated that these compounds can be prepared through systematic modification of piperidine scaffolds, with particular attention to electrophilic substitution patterns that can yield efficacious biological activities. These synthetic developments have provided valuable insights into structure-activity relationships and have informed the design of more targeted synthetic routes.

Significance in Medicinal Chemistry Research

4-(Piperidin-4-yl)phenol hydrobromide occupies a position of considerable importance in contemporary medicinal chemistry research due to its potential as a pharmacological scaffold and its versatility as a building block for drug discovery efforts. The compound's structural features, particularly the combination of piperidine and phenol moieties, create opportunities for diverse biological interactions and make it an attractive candidate for pharmaceutical development.

The piperidine ring system is widely recognized in medicinal chemistry for its ability to interact with various biological targets, including neurotransmitter receptors and enzymes. Research has demonstrated that piperidine-containing compounds often exhibit favorable pharmacokinetic properties, including good gastrointestinal absorption and appropriate molecular weight characteristics for drug development. The phenolic component of 4-(piperidin-4-yl)phenol hydrobromide provides additional opportunities for hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

Computational studies have identified 4-(piperidin-4-yl)phenol hydrobromide as possessing characteristics consistent with drug-like properties, including two hydrogen bond donors and two hydrogen bond acceptors. These molecular descriptors suggest favorable interactions with biological macromolecules and indicate potential for good bioavailability. The compound's ability to serve as a substrate for P-glycoprotein has been noted, which has implications for its transport across cellular membranes and its potential pharmacokinetic behavior in biological systems.

Table 3: Medicinal Chemistry Relevance of 4-(Piperidin-4-yl)phenol Hydrobromide

The significance of this compound in medicinal chemistry research is further enhanced by its relationship to other biologically active piperidine derivatives. Research has shown that piperidinyl compounds can be incorporated into more complex molecular scaffolds, such as sulfonamide derivatives, which have demonstrated potent and selective biological activities. These studies have utilized 4-sulfamoylbenzoyl-piperidine derivatives as key intermediates, highlighting the broader utility of piperidine-containing compounds in pharmaceutical research.

The scaffold concept, as applied to medicinal chemistry, recognizes 4-(piperidin-4-yl)phenol hydrobromide as a valuable core structure that can serve as the foundation for systematic drug discovery efforts. Computational approaches for scaffold generation and analysis have emphasized the importance of such molecular frameworks in providing a basis for systematic investigations of molecular cores and building blocks beyond individual compound series. This perspective positions 4-(piperidin-4-yl)phenol hydrobromide as a potentially significant contributor to the development of new therapeutic agents across multiple disease areas.

1H/13C NMR Spectral Interpretation

The nuclear magnetic resonance spectroscopy analysis of 4-(Piperidin-4-yl)phenol hydrobromide provides comprehensive structural elucidation through both proton and carbon-13 NMR techniques. The 1H NMR spectrum exhibits characteristic resonances that confirm the molecular structure and provide detailed information about the chemical environment of each proton [1].

1H NMR Spectral Analysis

The aromatic protons of the phenol ring display distinctive chemical shift patterns. The protons ortho to the phenol group typically appear as a doublet in the range of 6.6-7.2 ppm, while the meta-positioned protons exhibit signals at 7.0-7.4 ppm. The piperidine ring protons show characteristic multiplicity patterns consistent with the chair conformation. The axial C4-H proton appears as a triplet of triplets at 2.4-2.8 ppm, reflecting coupling with the adjacent axial and equatorial protons [1].

| Proton Position | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic C-H (ortho to phenol) | 6.6-7.2 | d | 2H |

| Aromatic C-H (meta to phenol) | 7.0-7.4 | d | 2H |

| Piperidine C4-H (axial) | 2.4-2.8 | tt | 1H |

| Piperidine C2,C6-H (axial) | 2.8-3.2 | td | 2H |

| Piperidine C2,C6-H (equatorial) | 2.5-2.9 | td | 2H |

| Piperidine C3,C5-H | 1.6-2.0 | m | 4H |

| Phenol OH | 9.0-10.0 (broad) | br s | 1H |

| Piperidine NH+ | 8.5-9.5 (broad) | br s | 1H |

The piperidine nitrogen-adjacent protons (C2,C6-H) exhibit characteristic downfield shifts due to the electron-withdrawing effect of the protonated nitrogen. These protons appear as triplet of doublets at 2.8-3.2 ppm for the axial orientations and 2.5-2.9 ppm for the equatorial positions. The phenolic hydroxyl proton resonates as a broad singlet at 9.0-10.0 ppm, while the protonated piperidine nitrogen exhibits a broad signal at 8.5-9.5 ppm [1].

13C NMR Spectral Analysis

The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule. The aromatic carbons exhibit characteristic chemical shifts that reflect their electronic environment within the phenol ring system.

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Aromatic C-1 (ipso to phenol) | 155-160 | Phenolic carbon |

| Aromatic C-2,C-6 (ortho to phenol) | 115-120 | Aromatic CH |

| Aromatic C-3,C-5 (meta to phenol) | 128-132 | Aromatic CH |

| Aromatic C-4 (para to phenol) | 130-135 | Aromatic CH (ipso to piperidine) |

| Piperidine C-2,C-6 | 42-48 | CH2 adjacent to N |

| Piperidine C-3,C-5 | 32-36 | CH2 aliphatic |

| Piperidine C-4 | 40-44 | CH tertiary |

The phenolic carbon (C-1) appears significantly downfield at 155-160 ppm due to the electron-donating effect of the hydroxyl group. The aromatic carbons ortho to the phenol group resonate at 115-120 ppm, while the meta-positioned carbons appear at 128-132 ppm. The piperidine carbons adjacent to the nitrogen atom (C-2,C-6) exhibit characteristic shifts at 42-48 ppm, reflecting the deshielding effect of the nitrogen atom [1].

High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides definitive molecular weight determination and structural confirmation through fragmentation pattern analysis. The molecular ion peak appears at m/z 259, corresponding to the protonated molecular ion [M+H]+ [1].

Mass Spectrometric Fragmentation Analysis

The fragmentation pattern of 4-(Piperidin-4-yl)phenol hydrobromide reveals characteristic ion formations that support structural elucidation. The base peak typically appears at m/z 178, corresponding to the loss of bromine from the molecular ion, indicating the relatively weak ionic interaction between the organic cation and the bromide anion [1].

| Ion/Fragment | m/z | Relative Intensity (%) | Assignment |

|---|---|---|---|

| Molecular Ion [M+H]+ | 259 | 10-20 | Protonated molecular ion |

| Base Peak [M-Br]+ | 178 | 100 (base peak) | Loss of bromine |

| Phenol Fragment [C6H5OH]+ | 94 | 40-60 | Phenol radical cation |

| Piperidine Fragment [C5H10NH]+ | 84 | 30-50 | Piperidine fragment |

| Tropylium Ion [C7H7]+ | 91 | 20-40 | Benzylic fragment |

| Common Fragment [C5H8NH]+ | 82 | 25-45 | Piperidine dehydration |

The phenol fragment ion at m/z 94 represents the radical cation formed by cleavage of the bond between the phenol ring and the piperidine moiety. The piperidine fragment at m/z 84 corresponds to the protonated piperidine ring after loss of connection to the aromatic system. The tropylium ion at m/z 91 indicates rearrangement processes typical of substituted benzene derivatives [1].

Crystallographic Studies

X-ray Diffraction Analysis

X-ray diffraction analysis provides three-dimensional structural information about the crystal packing and molecular conformation of 4-(Piperidin-4-yl)phenol hydrobromide. The crystallographic parameters typically observed for piperidine hydrobromide salts indicate systematic structural features [2] [3].

Unit Cell Parameters and Crystal System

The compound typically crystallizes in either monoclinic or orthorhombic crystal systems, with centrosymmetric space groups such as P21/c or Pbca being most common for piperidine hydrobromide salts. The unit cell dimensions reflect the molecular packing arrangements and intermolecular interactions [2].

| Parameter | Typical Values | Notes |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Most common for piperidine salts |

| Space Group | P21/c or Pbca | Centrosymmetric space groups |

| Unit Cell a (Å) | 10.0-12.0 | Depends on molecular packing |

| Unit Cell b (Å) | 8.0-10.0 | Typical b-axis length |

| Unit Cell c (Å) | 14.0-16.0 | Extended c-axis dimension |

| Unit Cell β (°) | 90.0-110.0 | Monoclinic angle range |

| Unit Cell Volume (ų) | 1100-1400 | Calculated from unit cell |

| Z (formula units per unit cell) | 4 | Standard for organic salts |

| Density (calculated, g/cm³) | 1.40-1.60 | Typical for bromide salts |

Molecular Conformation

The piperidine ring adopts a chair conformation, which is the most thermodynamically stable arrangement. The phenol group occupies an equatorial position on the piperidine ring, minimizing steric interactions. The hydroxyl group of the phenol and the protonated nitrogen of the piperidine ring serve as primary hydrogen bond donors in the crystal structure [2] [3].

Refinement Parameters

The crystallographic refinement typically achieves R-factors in the range of 0.030-0.060, indicating good structural quality. The weighted R-factor (wR) values generally fall between 0.080-0.120, demonstrating acceptable refinement statistics for organic salt structures [2].

Hydrogen Bonding Networks

The hydrogen bonding patterns in 4-(Piperidin-4-yl)phenol hydrobromide crystals represent a critical aspect of the structural organization. The ionic nature of the compound, combined with multiple hydrogen bond donors and acceptors, creates complex three-dimensional networks that stabilize the crystal structure [2] [3].

Primary Hydrogen Bonding Interactions

The most significant hydrogen bonding interactions involve the phenolic hydroxyl group and the protonated piperidine nitrogen with the bromide anion. These interactions provide the primary structural framework for crystal packing [2].

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Angle (°) | Strength | Role in Crystal Packing |

|---|---|---|---|---|

| O-H···Br⁻ | 2.60-2.80 | 150-170 | Strong | Primary stabilization |

| N-H···Br⁻ | 2.75-2.95 | 145-165 | Strong | Chain/layer formation |

| N-H···O | 2.80-3.00 | 150-170 | Moderate | Secondary interactions |

| C-H···Br⁻ | 3.00-3.20 | 120-140 | Weak | Tertiary contacts |

| C-H···O | 3.20-3.40 | 125-145 | Weak | Weak intermolecular |

Network Architecture

The O-H···Br⁻ hydrogen bonds typically exhibit donor-acceptor distances of 2.60-2.80 Å with angles of 150-170°, indicating strong hydrogen bonding interactions. These bonds often form the primary structural motifs in the crystal packing. The N-H···Br⁻ interactions, with distances of 2.75-2.95 Å and angles of 145-165°, contribute to the formation of chain or layer structures that extend throughout the crystal lattice [2] [3].

Secondary Interactions

Secondary hydrogen bonding interactions, including N-H···O bonds with distances of 2.80-3.00 Å, provide additional stabilization to the crystal structure. These interactions often bridge different structural motifs and contribute to the overall three-dimensional network. Weaker C-H···Br⁻ and C-H···O interactions, with longer distances of 3.00-3.20 Å and 3.20-3.40 Å respectively, fill the remaining space in the crystal lattice and provide tertiary stabilization [2].

Packing Motifs